

An In-depth Technical Guide to Boc-D-glutamic acid alpha-methyl ester

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Compound of Interest

Compound Name: *Boc-D-glu-ome*

Cat. No.: *B558525*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-glutamic acid α -methyl ester, a pivotal reagent in modern synthetic chemistry. As a protected amino acid derivative, it serves as a crucial building block in the synthesis of peptides and complex organic molecules, with significant applications in pharmaceutical research and drug development.^[1] This document outlines its chemical structure, physicochemical properties, applications, and general experimental considerations.

Chemical Structure and Identification

Boc-D-glutamic acid α -methyl ester is a derivative of the non-proteinogenic D-glutamic acid. It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α -amino group and a methyl ester at the α -carboxyl position. The Boc group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, making it ideal for multi-step syntheses.^[2] The methyl ester protects the α -carboxylic acid, allowing for selective modification of the side-chain carboxyl group.

Caption: Chemical structure of Boc-D-glutamic acid α -methyl ester.

Physicochemical and Quantitative Data

The properties of Boc-D-glutamic acid α -methyl ester make it a stable, easy-to-handle crystalline solid suitable for a variety of synthetic applications. Key quantitative data are

summarized in the table below.

Property	Value	Reference(s)
CAS Number	55227-00-4	[1][3]
Molecular Formula	C ₁₁ H ₁₉ NO ₆	[1][3]
Molecular Weight	261.27 g/mol	[3]
Appearance	White crystalline powder	[1]
Melting Point	59-64 °C	[1]
Purity	≥ 99% (HPLC)	[1]
Optical Rotation	[α] _D ²⁰ = +27.3 ± 2° (c=1 in MeOH)	[1]
Density	1.2 ± 0.1 g/cm ³	[3]
Flash Point	212.9 ± 27.3 °C	[3]
Refractive Index	1.470	[3]
Storage Conditions	2-8°C	[3]
PubChem ID	13943072	[1]
InChIKey	ZAYAFKXUQMTLPL-SSDOTTSWSA-N	[3]

Applications in Research and Drug Development

Boc-D-glutamic acid α-methyl ester is a versatile intermediate with significant utility in several areas of chemical and pharmaceutical research.

- **Peptide Synthesis:** As a protected D-amino acid, this compound is a fundamental building block for synthesizing peptides containing non-natural configurations.[1] The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides. The Boc group ensures selective N-terminal extension of the peptide chain.

- **Drug Development:** The unique stereochemistry and functional groups of this molecule make it a valuable scaffold in medicinal chemistry.^[1] It is used in the synthesis of drug candidates, particularly in the fields of neuropharmacology, where glutamic acid derivatives are known to interact with neurotransmitter receptors.^[4] Its structure allows for modifications that can improve the efficacy and pharmacokinetic profiles of new therapeutic agents.^[1]
- **Organic Synthesis:** Beyond peptides, it serves as a chiral starting material for the synthesis of complex organic molecules and fine chemicals.^[1] Its compatibility with a wide range of coupling reagents and reaction conditions makes it a preferred choice for chemists aiming for precision and high yields in their synthetic pathways.^[1]

Experimental Protocols and Handling

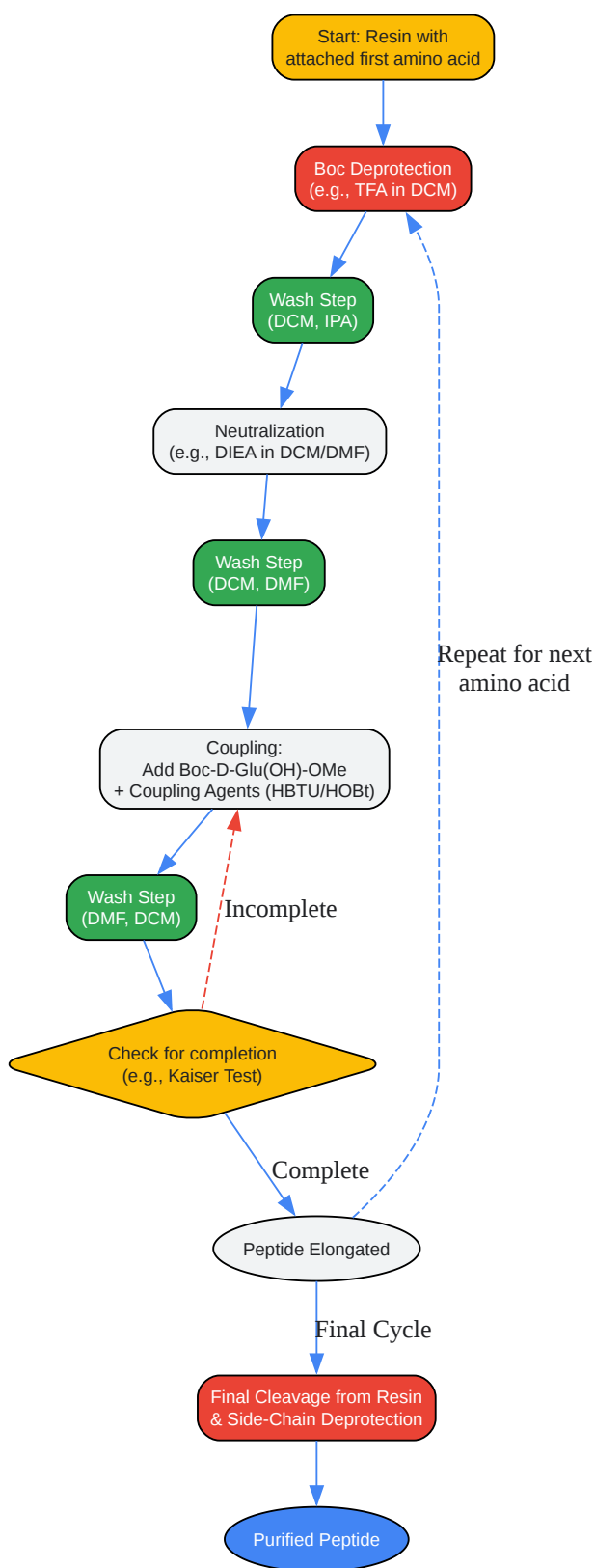
While specific experimental procedures are highly dependent on the target molecule, the use of Boc-D-glutamic acid α -methyl ester in a typical synthetic workflow, such as Solid-Phase Peptide Synthesis (SPPS), follows a well-established logical progression.

General Handling and Storage:

- **Storage:** The compound should be stored in a tightly sealed container at 2-8°C.^[3]
- **Safety:** Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, lab coats, and safety glasses.^[5] The compound may cause skin and eye irritation and respiratory irritation.^[3] Handling should occur in a well-ventilated area or a fume hood.^{[3][5]}

Generalized Experimental Workflow: Role in Solid-Phase Peptide Synthesis (SPPS)

The diagram below illustrates the logical steps where a Boc-protected amino acid like Boc-D-glutamic acid α -methyl ester is utilized in an SPPS cycle. The process involves sequential deprotection of the N-terminal Boc group and coupling with the next amino acid in the sequence.



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Caption: Logical workflow for using a Boc-amino acid in Solid-Phase Peptide Synthesis.

Key Steps in the Protocol:

- **Deprotection:** The N-terminal Boc group of the resin-bound peptide is removed using a mild acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
- **Neutralization:** The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to free the terminal amine for the subsequent coupling reaction.
- **Coupling:** Boc-D-glutamic acid α -methyl ester (with its side-chain carboxyl group free or protected as needed) is activated using coupling reagents (e.g., HBTU, HOBt) and added to the resin to form the next peptide bond.
- **Washing:** After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.
- **Iteration:** This cycle is repeated with different protected amino acids until the desired peptide sequence is assembled.
- **Cleavage:** Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF).

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